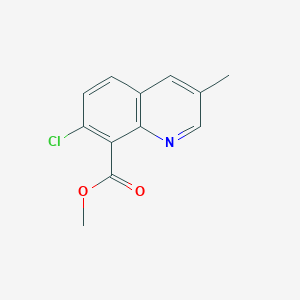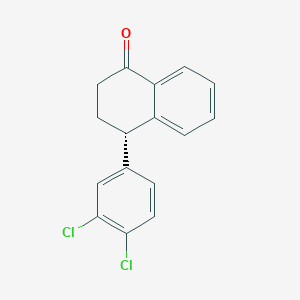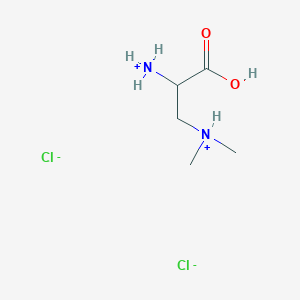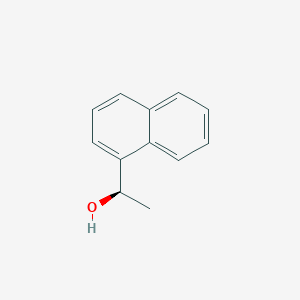
(R)-1-(naphthalen-1-yl)ethanol
Vue d'ensemble
Description
(R)-1-(naphthalen-1-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Performance : RHANPSO3H, a 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticle, demonstrates catalytic performance in the esterification of n-butyl alcohol with different mono and di-acids, indicating potential applications in catalysis (Adam, Hello, & Ben Aisha, 2011).
Whole Cell Biocatalysis : The synthesis of (R)-1-(1-naphthyl)ethanol via whole cell biocatalysis using Candida parapsilosis is crucial for the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives, highlighting its importance in biocatalysis and organic synthesis (Amrutkar, Banoth, & Banerjee, 2013).
Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism (Mathad et al., 2011).
Fuel Applications : Naphthalene addition to ethanol leads to increased heating value fuel with ultra-low emissions and higher stability under distributed combustion conditions, suggesting its potential in fuel applications (Feser, Bassioni, & Gupta, 2018).
Biocatalyst in Asymmetric Synthesis : The compound has been used in high yield and enantiomerically pure form using Lactobacillus curvatus as a biocatalyst, emphasizing its role in asymmetric synthesis (Taşdemir et al., 2020).
Chromatography and Separation Science : It is used in the enantiomeric resolution of racemic compounds, showcasing its application in chromatography and separation science (Karakurt, Saraç, & Dalkara, 2012).
Microbial Host Studies for Bioconversions : Its interactions with ethanol affect enzyme activity in some microbial hosts used for bioconversions, indicating its importance in biotechnological applications (Wilkinson, Ward, & Woodley, 1996).
Metal-Organic Frameworks : The compound has been studied in the context of metal-organic frameworks for efficiently separating naphthalene and anthracene, illustrating its role in material science (Liu, Lang, & Abrahams, 2011).
Optical Probes and Fluorescence Studies : It is involved in studies related to fluorescence and optical probes, highlighting its applications in chemical sensing and imaging (Shweta et al., 2016); (Alexiou et al., 1990).
Antibacterial Properties : The synthesized metal ions complexes from a related compound showed antibacterial properties against various microorganisms, suggesting potential applications in antimicrobial studies (Al-amery, 2016).
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used as a coupling reagent in the synthesis of ferrocene aminophosphoxazoline ligands .
Mode of Action
As a coupling reagent, it likely facilitates the formation of bonds between molecules in the synthesis of more complex compounds .
Biochemical Pathways
It’s role in the synthesis of ferrocene aminophosphoxazoline ligands suggests it may be involved in pathways related to these ligands .
Result of Action
Its role as a coupling reagent suggests it contributes to the formation of complex molecules in chemical reactions .
Action Environment
The action, efficacy, and stability of ®-1-(naphthalen-1-yl)ethanol can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, separate from oxidizing agents and strong acids .
Propriétés
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42177-25-3 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

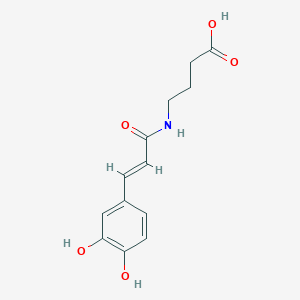

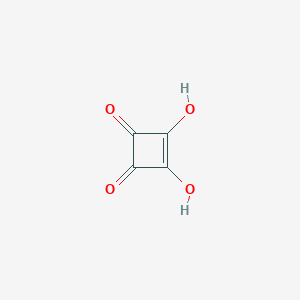
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
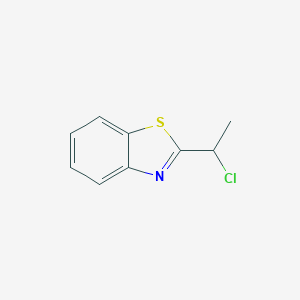
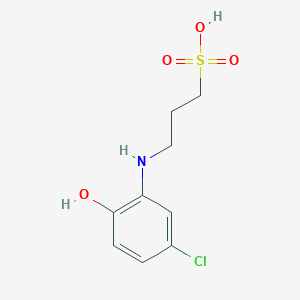
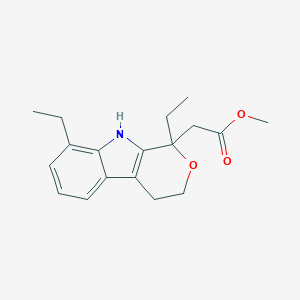
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)

